
4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the first paper, a series of 4-aminophenol derivatives were synthesized and characterized using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . Although the specific compound is not mentioned, the methods used for synthesizing these derivatives could potentially be adapted for the synthesis of "4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide".
The second paper describes a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages . This reaction could be relevant to the synthesis of the compound , as it involves a similar phenolic structure and demonstrates the potential for palladium-catalyzed modifications.
Molecular Structure Analysis
The molecular structure of "this compound" would likely be characterized by techniques similar to those mentioned in the first paper, such as NMR and IR spectroscopy . These techniques would allow for the determination of the molecular structure and the confirmation of the synthesis of the correct compound.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound". However, the first paper provides insight into the reactivity of 4-aminophenol derivatives, which could suggest potential reactivity for the compound . The second paper's discussion of palladium-catalyzed arylation could also imply possible reactions for the compound, given the structural similarities .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, based on the properties of similar compounds discussed in the first paper, one could infer that the compound would exhibit certain antimicrobial and antidiabetic activities . The methods used to evaluate these properties, such as antimicrobial assays and enzyme inhibition studies, could be applied to the compound to determine its physical and chemical properties.
Relevant Case Studies
The first paper provides a relevant case study by evaluating the biological activities of synthesized 4-aminophenol derivatives . These compounds were found to have broad-spectrum antimicrobial and antidiabetic activities, which were evaluated through various biological assays. Additionally, DNA interaction studies were performed, suggesting the potential of these compounds as anticancer agents. While not a direct case study of "this compound", the methods and findings could be relevant to similar compounds.
科学的研究の応用
Synthesis and Biological Importance
Biologically Important New 1,4‐Benzothiazines
Derivatives similar to the target compound have been synthesized, demonstrating a process involving the condensation of diacylphenol and thioamides. These derivatives have shown significance in microbial screening, highlighting their potential biological importance (Ingle et al., 2003).
Metal Complexes and Biological Evaluation
Sulfonamide-derived Compounds
Studies on sulfonamide-derived ligands and their metal complexes, including their synthesis, characterization, and biological evaluation, have demonstrated significant antibacterial and antifungal activities. This research presents a method for enhancing the biological activity of chemical compounds through complexation with transition metals (Chohan & Shad, 2011).
Corrosion Inhibition
Inhibition Effects on Corrosion
Schiff base compounds, which share a structural resemblance to the target compound, have been investigated as corrosion inhibitors. These studies have revealed their efficiency in protecting metals against corrosion, indicating the potential application of similar compounds in industrial settings (Prabhu et al., 2008).
Antimicrobial Activities
Synthesis and Antimicrobial Activities
The synthesis of derivatives of phenolic compounds, similar to the target chemical, has been linked to significant antibacterial and antifungal activities. This underscores the potential of such compounds in the development of new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
DNA Interaction Studies
DNA Interaction and Docking Studies
Research involving Schiff base ligands derived from aminopyridine (a structural component related to the target compound) has explored their interaction with DNA. These studies provide insights into the potential therapeutic applications of such compounds, including their role in the treatment of diseases related to DNA damage (Kurt et al., 2020).
特性
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.BrH/c1-10(2,7-11)8-3-5-9(12)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSHCMICJGIQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

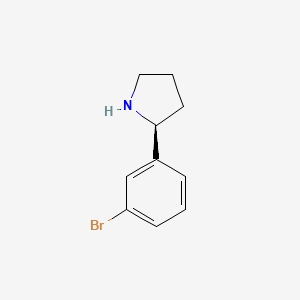
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)
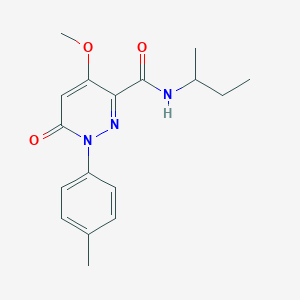
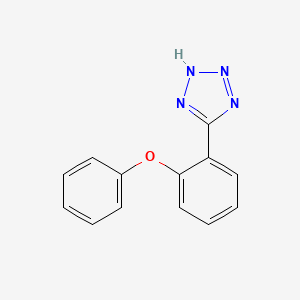
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)
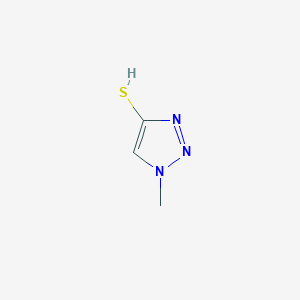
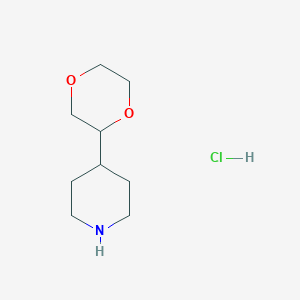
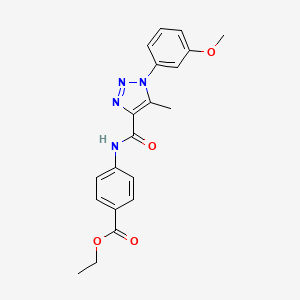
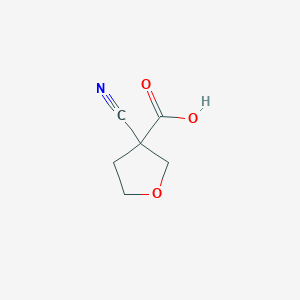
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)

